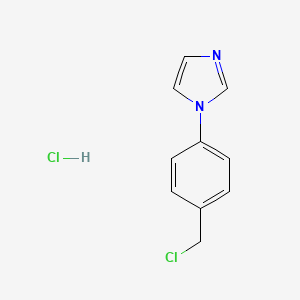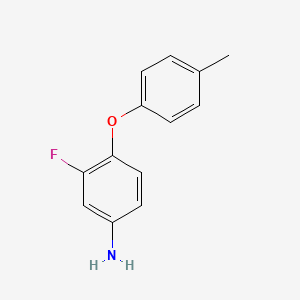
1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride
Übersicht
Beschreibung
“1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride” is a chemical compound with the molecular formula C10H9ClN2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride” is 229.11 . The InChI code is 1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H .Physical And Chemical Properties Analysis
“1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride” is a solid substance . It has a melting point of 176-178°C . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride has been synthesized and identified for its antifungal properties. A study by Ogata et al. (1983) reported that topical application of its cream and gel formulations demonstrated high efficacy against guinea pig dermatophytosis (Ogata et al., 1983).
Synthesis for Biochemical Applications
The compound has been synthesized for use in biochemical applications. Dago et al. (2016) described a four-step synthesis process for a derivative of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, demonstrating its utility in probing tools for Store-Operated Calcium Entry (SOCE) assays (Dago et al., 2016).
Chemical Synthesis and Characterization
Efficient synthesis and characterization of similar compounds have been documented. For instance, Kudzma and Turnbull (1991) reported an expedient synthesis of a related compound, highlighting its significance in chemical research (Kudzma & Turnbull, 1991).
Thermochemical Properties
The thermochemical properties of phenyl-substituted imidazoles, including derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been studied for their biological activity and practical applications. Emel’yanenko et al. (2017) conducted research on the vapor pressures and standard enthalpies of vaporization of these compounds (Emel’yanenko et al., 2017).
Corrosion Inhibition
Research has been conducted on the application of imidazole-based molecules, including derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, as corrosion inhibitors. A study by Costa et al. (2021) demonstrated their effectiveness in inhibiting carbon steel corrosion in an acidic medium (Costa et al., 2021).
Photophysical and Electrochemical Properties
Phenyl-imidazole-based ligands, which can include derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been used in bis-cyclometalated iridium complexes to study their photophysical and electrochemical properties. This research by Baranoff et al. (2011) highlights the significance of these compounds in material sciences (Baranoff et al., 2011).
Antimicrobial Agents
The compound and its derivatives have been synthesized and evaluated as potent antimicrobial agents. Narwal et al. (2012) synthesized various derivatives and tested them for antimicrobial activities, highlighting the broad applications of these compounds in clinical medicine (Narwal et al., 2012).
Central Nervous System Activity
Research has also explored the central nervous system activity of imidazole derivatives. A 2022 study investigated the sedative activity and central nervous system depressant action of 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles, which are related to 1-(4-(Chloromethyl)phenyl)-1H-imidazole (Letters in Applied NanoBioScience, 2022).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The hazard statements associated with the compound are H315, H318, and H335 , which indicate that it can cause skin irritation, eye damage, and respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
1-[4-(chloromethyl)phenyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBLLDREIYZEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600002 | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86718-09-4 | |
| Record name | 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86718-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)


![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)



